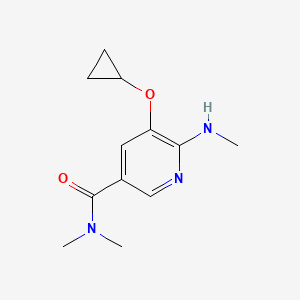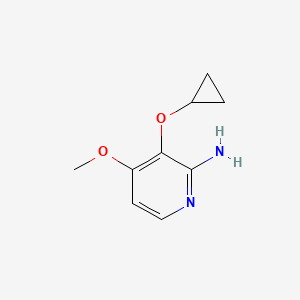
6-Amino-5-cyclopropoxypyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-cyclopropoxypyridine-3-sulfonamide is an organosulfur compound with the molecular formula C8H11N3O3S and a molecular weight of 229.26 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with an amino group and a cyclopropoxy group. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 6-Amino-5-cyclopropoxypyridine-3-sulfonamide can be achieved through several methods. One common approach involves the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining synthetic routes and reducing waste generation .
In an industrial setting, the production of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, although the nucleophilicity of amines may vary depending on the groups attached to them .
Chemical Reactions Analysis
6-Amino-5-cyclopropoxypyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The amino and cyclopropoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Amino-5-cyclopropoxypyridine-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .
Comparison with Similar Compounds
6-Amino-5-cyclopropoxypyridine-3-sulfonamide can be compared with other similar compounds, such as:
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide:
Sulfonamide derivatives: Various sulfonamide derivatives, such as sulfamethazine and sulfadiazine, exhibit similar biological activities but differ in their specific chemical structures and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O3S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
6-amino-5-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11N3O3S/c9-8-7(14-5-1-2-5)3-6(4-11-8)15(10,12)13/h3-5H,1-2H2,(H2,9,11)(H2,10,12,13) |
InChI Key |
UNMHKTWRBNZZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















